REACTION_SMILES
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[CH3:10][CH:11]([CH2:12][CH2:13][O:14][N:15]=[O:16])[CH3:17].[CH3:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30].[Cl:1][c:2]1[c:3]([CH3:9])[c:4]([NH2:5])[cH:6][cH:7][cH:8]1.[cH:18]1[cH:19][cH:20][cH:21][cH:22][cH:23]1>>[Cl:1][c:2]1[c:3]([CH3:9])[c:4](-[c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)[cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CCON=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(N)cccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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Cc1c(Cl)cccc1-c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |